Product packaging for 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine(Cat. No.:)

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13087297
M. Wt: 188.23 g/mol
InChI Key: YNUGDOPRKQRVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound of interest in scientific research, featuring a 1,2,3-triazole core linked to a phenylethyl group. The 1,2,3-triazole scaffold is highly valued in modern chemistry, particularly since the advent of click chemistry, due to its stability, dipole moment, and ability to act as a bioisostere for amide bonds and other functional groups . This specific amine-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules. Its applications are primarily explored in medicinal chemistry and materials science. In drug discovery, the 4-amino group on the triazole ring provides a handle for further functionalization, allowing researchers to develop compounds with potential biological activities. The triazole ring itself is a common pharmacophore found in molecules studied for various therapeutic areas . Researchers utilize this scaffold to create novel molecular architectures for use in pharmaceutical development and the creation of functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4 B13087297 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-phenylethyl)triazol-4-amine

InChI

InChI=1S/C10H12N4/c11-10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2

InChI Key

YNUGDOPRKQRVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-1,2,3-Triazol-4-amine Nucleus

The construction of the 1,2,3-triazole ring is most prominently achieved through 1,3-dipolar cycloaddition reactions between an azide (B81097) and an alkyne. wikipedia.org The specific placement of the amine group at the C4 position necessitates the use of specialized alkyne precursors, such as ynamides or ynamines, which carry the nitrogen functionality.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,4-Disubstituted 1,2,3-Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govnih.govrsc.org This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. nih.gov To synthesize the 1H-1,2,3-triazol-4-amine core, an ynamide or a related synthetic equivalent serves as the alkyne component, reacting with an azide.

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate that ultimately leads to the triazole product. nih.gov The use of various copper sources, including copper(I) salts like CuI, copper(II) salts like CuSO₄ with a reducing agent (e.g., sodium ascorbate), or heterogeneous copper catalysts, has been extensively documented. acs.orgnih.govmdpi.com The reaction is compatible with a wide array of functional groups and is often performed in aqueous or mixed aqueous-organic solvent systems. mdpi.comresearchgate.net

Table 1: Examples of CuAAC Reactions for Triazole Synthesis This table is illustrative and provides general examples of the CuAAC reaction, not the specific synthesis of the target compound.

AzideAlkyneCatalyst SystemSolventYieldReference
Benzyl (B1604629) AzidePhenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂NeatQuantitative nih.gov
Phenyl AzidePhenylacetyleneCu/C (heterogeneous)DCMQuantitative nih.gov
Alkyl/Aryl Halides + NaN₃Terminal AlkynesCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂OGood-Excellent mdpi.comnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective 1,5-Disubstituted 1,2,3-Triazole Synthesis

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.netnih.govacs.org This method is particularly useful when the alternative regioisomer is desired. The most common catalysts are pentamethylcyclopentadienyl (Cp*) ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.govacs.org

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.govacs.org A key feature of RuAAC is its ability to react with both terminal and internal alkynes, which expands its synthetic utility beyond that of CuAAC, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov For the synthesis of a 4-aminotriazole (which would be numbered as a 5-aminotriazole relative to the N1 substituent), an ynamide would react with an azide under RuAAC conditions. acs.org

Table 2: Comparison of CuAAC and RuAAC

FeatureCuAACRuAAC
Regioisomer1,4-disubstituted1,5-disubstituted
Typical CatalystCopper(I) speciesRuthenium(II) complexes (e.g., [Cp*RuCl])
Alkyne ScopePrimarily terminal alkynesTerminal and internal alkynes
Reference nih.gov organic-chemistry.orgacs.org

Metal-Free and Organocatalytic Approaches to 1,2,3-Triazole Derivatives

While metal-catalyzed reactions are dominant, concerns about catalyst toxicity and removal have spurred the development of metal-free alternatives. The original Huisgen 1,3-dipolar cycloaddition occurs under thermal conditions but typically requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govfrontiersin.org

Modern organocatalytic methods have emerged to improve the regioselectivity and reaction conditions of the metal-free cycloaddition. For instance, the use of small organic molecules like anthranilic acid can catalyze the multicomponent reaction of aldehydes, nitroalkanes, and sodium azide to form N-unsubstituted 4-aryl-1,2,3-triazoles under microwave irradiation. researchgate.net Another approach involves the organocatalytic reaction of α,β-unsaturated ketones with azides, mediated by an iminium catalysis mechanism, to furnish 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net These methods offer greener alternatives by avoiding residual metal contamination in the final products. researchgate.netsigmaaldrich.com

Other 1,3-Dipolar Cycloaddition Reactions and Their Modern Variants

The concept of 1,3-dipolar cycloaddition extends beyond the classic azide-alkyne reaction. wikipedia.org Modern variants have expanded the scope and accessibility of the 1,2,3-triazole core. For example, the reaction of azides with electron-rich olefins like enol ethers can produce triazole products bearing functionalities that are not accessible through traditional azide-alkyne cycloadditions. researchgate.net

Furthermore, multicomponent reactions have been developed that generate the azide or alkyne in situ. A silica-supported copper(I) catalyst has been used to facilitate a three-component reaction between terminal alkynes, organic halides, and sodium azide, directly yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.net These modern variants often provide increased efficiency and atom economy by combining multiple synthetic steps into a single pot.

Installation of the 2-Phenylethyl Substituent at the N1 Position of 1H-1,2,3-Triazol-4-amine

Once the 1H-1,2,3-triazol-4-amine nucleus is formed (or its protected precursor), the final step is the introduction of the 2-phenylethyl group onto one of the ring nitrogen atoms.

Methodologies for N-Alkylation and N-Arylation in Triazole Synthesis

The direct N-alkylation of NH-triazoles is a common method for installing substituents on the ring nitrogens. However, a significant challenge is controlling the regioselectivity, as alkylation can occur at the N1 or N2 positions, often yielding a mixture of isomers. nih.gov

The alkylation is typically performed using an alkylating agent, such as (2-bromoethyl)benzene, in the presence of a base. The choice of base, solvent, and reaction conditions can influence the N1/N2 ratio. For instance, studies on the alkylation of 1,2,4-triazole (B32235) have shown that using bases like DBU can favor the formation of the 1-substituted isomer. researchgate.net Similarly, for the related indazole system, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. beilstein-journals.org The regioselectivity is governed by a combination of steric and electronic factors of both the triazole ring and the alkylating agent. beilstein-journals.org While direct alkylation is feasible, an alternative strategy involves synthesizing the target molecule directly via a cycloaddition using a pre-functionalized starting material, such as (2-azidoethyl)benzene (B1267214), which would react with an appropriate ynamide to directly form the desired N1-substituted product.

Table 3: Common Reagents for N-Alkylation of Heterocycles

BaseSolventAlkylating AgentGeneral Outcome/ObservationReference
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THFAlkyl HalidesHigh yield for 1-substituted-1,2,4-triazoles. researchgate.net
NaH (Sodium Hydride)THFAlkyl BromidesHigh N-1 regioselectivity for substituted indazoles. beilstein-journals.org
K₂CO₃ (Potassium Carbonate)DMFAlkyl Halides/TosylatesCommonly used, can lead to mixtures of isomers. researchgate.net

Precursor Design and Synthesis Strategies Incorporating the Phenylethyl Group

The synthesis of 1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine is most effectively achieved through the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govrsc.org This reaction provides high regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer. rsc.orgmdpi.com The strategic design of this synthesis hinges on the preparation of two key precursors: (2-azidoethyl)benzene and a suitable alkyne bearing a masked or protected amino group at the terminal position.

Synthesis of (2-azidoethyl)benzene: This precursor is typically prepared from commercially available 2-phenylethanol (B73330) or 2-phenylethyl bromide. A common method involves the conversion of the alcohol to an alkyl halide or sulfonate, followed by nucleophilic substitution with sodium azide.

Alkyne Precursors for the 4-Amine Group: The introduction of the 4-amino group requires an alkyne synthon equivalent to aminoacetylene, which is unstable. Several strategies are employed to overcome this:

Use of a protected aminoalkyne: Propargylamine (B41283) can be protected with groups like phthalimide (B116566) or trifluoroacetyl. The resulting N-protected propargylamine is then reacted with (2-azidoethyl)benzene in a CuAAC reaction, followed by a deprotection step to reveal the 4-amino group.

Reduction of a 4-nitro group: The cycloaddition can be performed using a nitro-containing alkyne, such as 3-nitropropyne. The resulting 1-(2-phenylethyl)-4-nitro-1H-1,2,3-triazole is then subjected to standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl₂/HCl) to yield the desired 4-amino product. nih.gov

Use of ynamides: Ynamides serve as direct precursors to N-substituted aminotriazoles, although this approach is more complex.

The CuAAC reaction itself is robust and tolerates a wide variety of functional groups, making it a highly reliable method for constructing the core triazole scaffold. nih.gov

Derivatization and Functionalization of the 4-Amine Position

The 4-amino group on the 1-(2-phenylethyl)-1H-1,2,3-triazole ring is a versatile functional handle, allowing for extensive derivatization to create a library of analogs with diverse properties.

Amidation and Acylation Reactions at the Amine Moiety

The primary amine at the C4 position of the triazole ring acts as a potent nucleophile, readily undergoing acylation and amidation reactions with various electrophilic reagents. This allows for the introduction of a wide range of substituents, effectively modifying the compound's steric and electronic properties.

Common acylating agents include:

Acid Chlorides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, acid chlorides react efficiently with the aminotriazole to form the corresponding amide.

Acid Anhydrides: Both cyclic and acyclic anhydrides can be used for acylation, often under mild conditions. organic-chemistry.org

Carboxylic Acids: Direct amidation with carboxylic acids is achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

These reactions are generally high-yielding and can be performed under standard laboratory conditions. The resulting amides are often stable, crystalline compounds. nih.gov

ReagentConditionsProduct
Benzoyl ChloridePyridine, THF, 0 °C to rtN-(1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl)benzamide
Acetic AnhydridePyridine, rtN-(1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl)acetamide
4-Fluorobenzoyl ChloridePyridine, THF, 0 °C to rtN-(1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl)-4-fluorobenzamide
Propanoic acidEDC, HOBt, DMF, rtN-(1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl)propanamide

This table presents representative amidation/acylation reactions based on general procedures for 4-aminotriazoles. organic-chemistry.orgnih.gov

Condensation and Cyclization Reactions to Form Fused Heterocycles

4-Amino-1,2,3-triazoles are valuable building blocks for the synthesis of annulated heterocyclic systems, where the triazole ring is fused to another ring. researchgate.net The 4-amino group, in conjunction with the adjacent N3 ring nitrogen, provides the necessary functionality for cyclocondensation reactions with bifunctional electrophiles.

Key strategies include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of triazolo[4,5-b]pyridine derivatives. researchgate.netsemanticscholar.org

Reaction with α,β-Unsaturated Carbonyls: Michael addition of the amino group to an α,β-unsaturated system, followed by intramolecular cyclization, is a common route to fused heterocycles.

Intramolecular Cyclization: Derivatives of the aminotriazole, where a reactive group has been installed on the amine, can undergo intramolecular cyclization to form fused systems like triazolo[4,5-d]pyrimidines or triazolothiadiazines. researchgate.netresearchgate.net

These reactions significantly expand the structural diversity accessible from the parent aminotriazole, leading to complex polycyclic molecules with potential applications in various fields of chemical research. mdpi.comnih.gov

Green Chemistry Principles in the Synthesis of this compound and Its Analogs

The synthesis of 1,2,3-triazoles has been revolutionized by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign materials. nih.govnih.govrsc.org

Utilization of Sustainable Solvents (e.g., Water, Glycerol (B35011), Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Significant efforts have been made to replace traditional volatile organic compounds (VOCs) with sustainable alternatives in triazole synthesis. rsc.org

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. The CuAAC reaction has been shown to proceed efficiently in water, sometimes with accelerated reaction rates. consensus.apporganic-chemistry.org

Glycerol: A biodegradable and non-toxic solvent derived from renewable resources, glycerol has been successfully used for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app

Deep Eutectic Solvents (DES): These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. DES are often biodegradable, non-toxic, and can be tailored for specific reactions. A Cu(II)-acidic DES has been developed that acts as both the catalyst and the solvent system for triazole synthesis. consensus.app

Cyrene™: This bio-based solvent is a biodegradable alternative to toxic dipolar aprotic solvents like DMF and DMSO, and has been used for sustainable triazole synthesis. nih.govresearchgate.net

Green Solvent SystemKey AdvantagesReference(s)
WaterNon-toxic, non-flammable, readily available, can accelerate reaction rates. consensus.apporganic-chemistry.org
GlycerolBiodegradable, non-toxic, renewable, effective for one-pot syntheses. consensus.app
Deep Eutectic Solvents (DES)Biodegradable, low toxicity, reusable, can act as both solvent and catalyst. consensus.app
Cyrene™Bio-based, biodegradable, non-toxic alternative to DMF and DMSO. nih.govresearchgate.net

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalyst innovation is central to developing greener synthetic methods for triazoles. The focus is on creating highly active, selective, and reusable catalysts.

Heterogeneous Catalysts: Supporting the copper catalyst on a solid matrix facilitates its separation from the reaction mixture and allows for its recovery and reuse, which is both economically and environmentally advantageous. Examples include copper nanoparticles, copper on charcoal, and copper complexes supported on polymers or zeolites. rsc.orgmdpi.comconsensus.appnih.gov

Flow Chemistry: Performing the synthesis in a continuous flow system offers improved safety, better heat and mass transfer, and the ability to easily scale up production. rsc.org Using a packed-bed reactor with a heterogeneous catalyst like copper-on-charcoal allows for the continuous production of triazoles with high efficiency and purity. rsc.org

Solvent-Free Reactions: In some cases, the reaction can be performed neat between the azide and alkyne using a supported catalyst, completely eliminating the need for a solvent. nih.gov This "flash" synthesis approach provides products in high yields and purities within minutes. nih.gov

Regiochemical Control and Stereoselective Synthesis of this compound Derivatives

The synthesis of specifically substituted 1,2,3-triazoles, such as this compound, presents unique challenges in controlling both regiochemistry and stereochemistry. The arrangement of substituents on the triazole ring significantly influences the compound's properties, making the development of selective synthetic methodologies a key area of research. This section explores advanced strategies for directing the regiochemical outcome to favor the 1,4-disubstituted pattern characteristic of a 4-amino triazole and for introducing chirality through stereoselective approaches, particularly when a chiral phenylethyl group is incorporated.

Regiochemical Control in the Synthesis of 1,4-Disubstituted Triazoles

The most prevalent method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. researchgate.net However, the thermal reaction with unsymmetrical alkynes typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating specific catalytic systems to achieve high regioselectivity. researchgate.net

For the synthesis of precursors to this compound, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for ensuring the exclusive formation of the 1,4-disubstituted isomer. nih.gov This "click chemistry" approach is highly reliable and proceeds under mild conditions with broad functional group tolerance. nih.govtsijournals.com The reaction would involve the cycloaddition of (2-azidoethyl)benzene with a suitable alkyne partner that possesses a masked or protected amino group at the terminal position.

A key strategy for introducing the 4-amino group involves the use of ynamines as the alkyne component. The cycloaddition of an azide with an ynamine directly affords a 5-amino-1,2,3-triazole due to the polarization of the ynamine. However, to achieve the 4-amino substitution pattern, a different synthetic route is typically employed, such as using an alkyne with a nitro or cyano group that can be subsequently reduced or transformed into an amine.

Another powerful method for controlling regioselectivity involves the use of metal-free, organocatalytic approaches. For instance, the reaction of enamines or enolates with azides can lead to the formation of highly substituted triazoles with specific regiochemistry. mdpi.com

The choice of catalyst and reaction conditions is paramount in directing the outcome of the cycloaddition. While copper catalysts are renowned for yielding 1,4-regioisomers, other metals like ruthenium can favor the formation of 1,5-isomers. Therefore, for the synthesis of this compound, copper-based catalytic systems are the most relevant.

Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis

Catalyst SystemTypical RegioisomerReaction ConditionsApplicability to 4-Amino Triazole Synthesis
Cu(I) salts (e.g., CuI, CuSO₄/ascorbate)1,4-disubstitutedMild, often aqueous or alcoholic solventsHighly applicable for precursors to 4-amino triazoles
Ru complexes (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstitutedOften requires elevated temperaturesNot suitable for direct synthesis of 4-amino triazoles
Ag-based nanocatalysts1,4-disubstitutedRoom temperature, aqueous mediaA promising "green" alternative to copper
Organocatalysts (e.g., enamines)Regiospecific, often 1,4,5-trisubstitutedMild, metal-freeApplicable for more complex derivatives

Stereoselective Synthesis of Chiral Derivatives

When the phenylethyl substituent at the N1 position of the triazole is chiral, for instance, in 1-((S)-1-phenylethyl)-1H-1,2,3-triazol-4-amine, stereocontrol becomes a critical aspect of the synthesis. There are two primary strategies for achieving stereoselectivity:

Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material. For the target compound, this would involve starting with a chiral phenylethylamine, which is then converted to the corresponding chiral azide, (S)- or (R)-(1-azidoethyl)benzene. The subsequent cycloaddition reaction with an appropriate alkyne transfers the chirality of the starting material to the final triazole product. This method is highly effective in producing enantiomerically pure triazoles, provided that the stereocenter is not racemized during the reaction sequence. researchgate.netsemanticscholar.org The synthesis of chiral 1,4-disubstituted-1,2,3-triazoles from natural amino acids is a well-established example of this strategy, where the inherent chirality of the amino acid is preserved in the final product. researchgate.netnih.gov

Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to induce enantioselectivity in the reaction, starting from prochiral precursors. While less common for the direct synthesis of N-chiral triazoles via cycloaddition, asymmetric catalysis can be employed in reactions that establish the chiral center on the phenylethyl group before or after the formation of the triazole ring. For example, the asymmetric reduction of a ketone precursor to the phenylethyl group, catalyzed by a chiral transition metal complex, can generate the desired enantiomer.

The diastereoselective synthesis of triazoles can also be achieved when both the azide and the alkyne partners contain stereocenters. The inherent chirality of the reactants can influence the stereochemical outcome of the cycloaddition, leading to the preferential formation of one diastereomer over another.

Table 2: Illustrative Strategies for Stereoselective Synthesis of Chiral 1-Phenylethyl-Substituted Triazoles

StrategyChiral SourceKey TransformationTypical Stereochemical Outcome
Chiral Pool Synthesis(S)- or (R)-1-phenylethylamineConversion to chiral azide, followed by CuAACHigh enantiomeric excess (ee)
Asymmetric HydrogenationProchiral ketone precursorReduction with a chiral catalyst (e.g., Ru-BINAP)Variable to high ee
Diastereoselective CycloadditionChiral azide and chiral alkyneCuAACFormation of diastereomers in unequal ratios

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, complemented by two-dimensional (2D) correlation experiments, allows for unambiguous assignment of all atoms and confirmation of the 1,4-substitution pattern on the triazole ring. researchgate.netdigitellinc.com

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms. The spectrum is expected to show distinct signals for the phenylethyl substituent, the triazole ring proton, and the amine group protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20–7.35 ppm. The two methylene (B1212753) groups of the phenylethyl chain are expected to present as two triplets, resulting from spin-spin coupling with each other. The methylene group adjacent to the phenyl ring (CH₂-Ph) would appear around δ 3.15 ppm, while the methylene group attached to the triazole nitrogen (N-CH₂) would be further downfield at approximately δ 4.50 ppm. The single proton on the C5 carbon of the triazole ring is anticipated to be a sharp singlet around δ 7.60 ppm. nih.govrsc.org The two protons of the C4-amino group would likely appear as a broad singlet near δ 5.20 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The phenyl group carbons are expected in the aromatic region (δ 126–138 ppm). The two aliphatic carbons of the phenylethyl group would be found at approximately δ 36.5 ppm (CH₂-Ph) and δ 52.0 ppm (N-CH₂). The two carbons of the triazole ring are chemically distinct; the C5 carbon is expected around δ 122.5 ppm, while the C4 carbon, being attached to the electron-donating amino group, would be significantly downfield at about δ 148.0 ppm. urfu.ruijsr.net

¹⁵N NMR Spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles. rsc.org The spectrum would show four signals: one for the exocyclic amino group and three for the triazole ring nitrogens (N1, N2, N3). The chemical shifts of the ring nitrogens are highly indicative of the substitution pattern. For a 1,4-disubstituted 1,2,3-triazole, the substituted N1 nitrogen is expected to resonate at approximately -165 ppm, while N2 and N3 would appear around -105 ppm and -145 ppm, respectively (relative to nitromethane). ncl.res.inspectrabase.comnih.gov These assignments can be definitively confirmed using ¹H-¹⁵N HMBC experiments.

2D NMR Spectroscopy (COSY, HSQC, HMBC) is essential for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) would confirm the coupling between the two adjacent methylene groups of the phenylethyl chain. ncl.res.in

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. Crucially, a correlation between the N-CH₂ protons (δ ~4.50 ppm) and the triazole C5 carbon (δ ~122.5 ppm) would unequivocally confirm the 1,4-disubstituted regiochemistry of the triazole ring. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
Atom Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
-NH₂5.20 (br s, 2H)-H-5, H of N-CH₂
Triazole H-57.60 (s, 1H)122.5 (C-5)C-4, C of N-CH₂
Triazole C-4-148.0 (C-4)-
N-CH₂-4.50 (t, J = 7.0 Hz, 2H)52.0C-5, -CH₂-Ph
-CH₂-Ph3.15 (t, J = 7.0 Hz, 2H)36.5N-CH₂, C-ipso
Phenyl C-ipso-137.5H-ortho, -CH₂-Ph
Phenyl H-ortho7.20-7.35 (m, 2H)128.8C-ipso, C-meta
Phenyl H-meta7.20-7.35 (m, 2H)128.9C-ortho, C-para
Phenyl H-para7.20-7.35 (m, 1H)126.9C-meta

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The primary amine (-NH₂) group should exhibit two distinct bands in the 3400–3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. Aromatic C-H stretching from the phenyl group will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl bridge will be observed just below 3000 cm⁻¹ (2950–2850 cm⁻¹). The N-H bending vibration of the amino group is expected around 1640 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain several bands corresponding to C=C stretching in the phenyl ring and C=N/N=N stretching vibrations within the triazole ring system. researchgate.netnih.gov

Raman Spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The symmetric stretching of the phenyl ring is often a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The triazole ring breathing modes would also be visible. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (asymmetric & symmetric)3400 - 3250IR
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2950 - 2850IR, Raman
N-H Bend (Scissoring)1650 - 1600IR
C=C and C=N Ring Stretch1600 - 1450IR, Raman
CH₂ Bend1470 - 1440IR
C-N Stretch1350 - 1250IR
Aromatic C-H Out-of-Plane Bend900 - 675IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern. For this compound (C₁₀H₁₂N₄), the monoisotopic mass is 188.1062 Da.

Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the high-resolution mass spectrum (HRMS) would show a prominent protonated molecular ion peak, [M+H]⁺, at an m/z of 189.1140, confirming the elemental composition.

Under higher energy conditions (e.g., tandem MS/MS or electron ionization), the molecule will fragment in a predictable manner. The most likely fragmentation pathway involves cleavage of the bond between the two ethyl carbons or the benzylic C-C bond, which is typically weak. A primary fragmentation would be the loss of a benzyl (B1604629) radical (•CH₂Ph) or the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation pattern for compounds containing a phenylethyl group. chemguide.co.uknih.gov Another significant fragment could arise from the cleavage of the N-CH₂ bond, resulting in a fragment corresponding to the protonated 4-amino-1H-1,2,3-triazole moiety.

Table 3: Predicted ESI-MS Data and Major Fragments
IonFormulaCalculated m/zDescription
[M+H]⁺[C₁₀H₁₃N₄]⁺189.1140Protonated Molecular Ion
[M-C₇H₇]⁺[C₃H₆N₄]⁺98.0616Loss of benzyl radical
[C₇H₇]⁺[C₇H₇]⁺91.0548Tropylium cation

Single Crystal X-Ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique would unambiguously confirm the 1,4-substitution pattern of the triazole ring and provide accurate bond lengths and angles for the entire molecule. rsc.orgnih.gov

The analysis is expected to show that the 1,2,3-triazole ring is essentially planar. The crystal structure would likely be stabilized by intermolecular hydrogen bonds. The primary amine group, with its two N-H protons, can act as a hydrogen bond donor, while the N2 and N3 atoms of the triazole ring can act as hydrogen bond acceptors. This can lead to the formation of extended networks, such as dimers or chains, within the crystal lattice. mdpi.com Furthermore, the analysis would reveal the solid-state conformation of the flexible phenylethyl side chain, specifically the torsion angles defining its orientation relative to the triazole ring.

Table 4: Representative Crystallographic Data for a 1,4-Disubstituted 1,2,3-Triazole Analog
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.5
Volume (ų)965
Z (molecules/unit cell)4
Key Intermolecular InteractionN-H···N hydrogen bonding

Note: These are hypothetical but realistic values based on similar published structures. mdpi.com

Chromatographic Techniques (e.g., LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the method of choice. sciex.com

A reversed-phase HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The purity of the sample can be determined by integrating the peak area of the compound in the chromatogram (typically detected by UV absorbance at a wavelength like 254 nm) and is expressed as a percentage of the total peak area. The coupled mass spectrometer provides simultaneous confirmation of the mass of the eluting peak, verifying its identity as the target compound ([M+H]⁺ at m/z 189.1). This LC-MS method is invaluable for quality control and for monitoring the progress of the synthesis.

Table 5: Typical LC-MS Parameters for Purity Analysis
ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) and ESI-MS
Ionization ModePositive Electrospray (ESI+)

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies and Electronic Structure Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum mechanical methods are essential for understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure, geometry, and energies of a molecule with high accuracy.

For 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine, DFT calculations would typically be performed to optimize its three-dimensional geometry and to compute its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT and Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data is unavailable.)

Parameter Value Unit
Energy of HOMO Data not available eV
Energy of LUMO Data not available eV
HOMO-LUMO Energy Gap (ΔE) Data not available eV
Dipole Moment Data not available Debye

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for drug discovery, as it helps to understand and predict the interaction between a potential drug and its biological target.

If this compound were to be investigated as a potential drug, molecular docking simulations would be performed against various protein targets. These simulations would predict the most stable binding pose of the compound within the active site of the protein. The output includes a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction. A lower binding energy score typically indicates a more stable and potentially more potent interaction.

Beyond predicting the binding pose, docking analysis identifies the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, this would involve identifying hydrogen bonds between its amine group or triazole nitrogens and amino acid residues in the protein. Additionally, the phenylethyl and triazole rings could participate in hydrophobic and π-π stacking interactions, which are crucial for binding.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex in a simulated biological environment (e.g., in water). These simulations can confirm the stability of the binding mode predicted by docking and reveal how the ligand and protein adapt to each other's presence.

Calculation of Molecular Descriptors and Chemical Reactivity Indices (e.g., MEP, NBO Analysis)

Further quantum mechanical calculations can provide deeper insights into the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) analysis examines the charge distribution and interactions between orbitals within the molecule, providing a detailed picture of its bonding and electronic structure. These calculations help in understanding intramolecular charge transfer and the stability arising from various hyperconjugative interactions.

Theoretical Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

For any compound to be a viable drug candidate, it must possess favorable ADME properties. These properties can be predicted computationally based on the molecular structure. Various models, such as Lipinski's Rule of Five, are used to assess "drug-likeness." These rules evaluate parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools can also predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 2: Hypothetical Predicted ADME and Drug-Likeness Properties for this compound (Note: This table is illustrative as specific data is unavailable.)

Property Predicted Value Compliance
Molecular Weight Data not available N/A
LogP (Lipophilicity) Data not available N/A
Hydrogen Bond Donors Data not available N/A
Hydrogen Bond Acceptors Data not available N/A
Lipinski's Rule of Five Violations Data not available N/A
Topological Polar Surface Area (TPSA) Data not available Ų

Biological Activity and Mechanistic Studies in in Vitro Models

Research on Anticancer Potential of 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine Derivatives

The 1,2,3-triazole core is a prominent feature in a variety of molecules investigated for anticancer properties. researchgate.netbiointerfaceresearch.com Research into derivatives of this scaffold has revealed significant potential in inhibiting cancer cell growth and survival through various mechanisms of action.

Derivatives featuring the 1,2,3-triazole moiety have demonstrated notable antiproliferative effects against several human cancer cell lines. In particular, studies have frequently reported on their efficacy against the MCF-7 breast adenocarcinoma cell line. For instance, certain coumarin-triazole hybrids displayed potent cytotoxic activity against MCF-7 cells, with IC50 values ranging from 2.66 to 10.08 μM. nih.govrsc.org Another study highlighted a phosphonate (B1237965) 1,2,3-triazole derivative that exhibited growth inhibition against MCF-7 cells with an IC50 value of 18.06 µM. biointerfaceresearch.com

The antiproliferative activity of these compounds extends to other cancer cell types as well. A series of 1,2,3-triazole-dithiocarbamate-urea hybrids showed significant potency against human gastric cancer (MGC-803) cells. researchgate.net Specific compounds within this series demonstrated IC50 values in the single-digit micromolar range, in some cases proving more potent than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net While specific data for the prostate cancer cell line (PC-3) is less prevalent for 1,2,3-triazole derivatives, related 1,2,4-triazole (B32235) hybrids have been evaluated against this cell line, indicating the broader potential of the triazole scaffold in targeting various cancers.

A key area of investigation for the anticancer potential of 1,2,3-triazole derivatives is their ability to modulate the tumor microenvironment. One significant target is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune escape. researchgate.net IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. researchgate.net

Overexpression of IDO1 in tumor cells leads to the depletion of tryptophan, which in turn suppresses the proliferation and function of T-cells, key components of the anti-tumor immune response. Concurrently, the accumulation of kynurenine and its metabolites can induce T-cell apoptosis and promote the development of regulatory T-cells, further contributing to an immunosuppressive environment. researchgate.net By inhibiting IDO1, 1,2,3-triazole derivatives can potentially restore T-cell activity and enhance the body's natural immune response against cancer cells. researchgate.net Several studies have successfully designed and synthesized 4,5-disubstituted 1,2,3-triazole derivatives that act as potent and selective inhibitors of the IDO1 enzyme, with some compounds showing IC50 values in the nanomolar range. researchgate.net

Beyond direct cytotoxicity and immunomodulation, 1,2,3-triazole derivatives have been shown to interfere with the fundamental process of cell division in cancer cells. Specifically, certain compounds have been found to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.

One study on a new oleanolic derivative incorporating a 1,2,3-triazole moiety found that it strongly inhibited cell proliferation by inducing G2/M phase arrest in breast cancer cells. This arrest at the G2/M checkpoint prevents the cell from entering mitosis, thereby halting cell division and proliferation. The same study also found that the compound induced apoptosis, or programmed cell death, further contributing to its anticancer effect. Another series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)acrylamide derivatives was also reported to encourage M-phase (mitosis) arrest in cancer cells. researchgate.net This ability to disrupt the cell cycle at a critical juncture highlights a key mechanism through which these compounds exert their antiproliferative activity.

Antimicrobial and Antifungal Activity Assessment

The triazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Derivatives of 1,2,3-triazole have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

Research has demonstrated that various 1,2,3-triazole derivatives possess antibacterial properties. Studies have tested these compounds against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. While activity can be variable depending on the specific substitutions on the triazole ring, certain derivatives have shown modest to good antibacterial effects. For example, one study synthesized eight new 1-(2-(4-subsitituted) phenyloxyethyl)-1,2,3-triazole derivatives and found that one of the compounds showed modest activity against Staphylococcus aureus. Other research on related triazole structures has also confirmed activity against these common pathogenic strains.

The 1,2,3-triazole nucleus is considered a privileged scaffold in the development of antifungal drugs, partly due to its structural similarity to the 1,2,4-triazole core found in widely used antifungal agents like fluconazole (B54011). nih.gov Numerous studies have explored 1,2,3-triazole derivatives for their activity against fungal pathogens, particularly Candida albicans, a major cause of opportunistic infections. semanticscholar.orgnih.gov

A series of fluconazole analogues incorporating a 1,2,3-triazole fragment demonstrated exceptionally high activity against Candida albicans, with several compounds showing 128 times higher activity than fluconazole itself. nih.gov The primary mechanism of action for azole antifungals is the inhibition of the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. semanticscholar.orgnih.gov Activity has also been investigated against other fungi, such as Aspergillus niger, though some studies report lower efficacy against Aspergillus species compared to Candida species. nih.govnih.gov

Studies on Antimicrobial Resistance Mechanisms

The 1,2,3-triazole nucleus is a key structural motif in the development of new antimicrobial agents, with research extending to overcoming microbial resistance. While specific studies on this compound are not documented, research on analogous compounds highlights several mechanisms. For instance, some triazole derivatives have been shown to be effective against multidrug-resistant (MDR) bacterial strains. nih.gov The antibacterial activity of compounds like 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been demonstrated against a broad spectrum of Gram-positive and Gram-negative bacteria, including pathogenic strains like Vibrio cholerae. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for this compound against Bacillus subtilis and Vibrio cholerae was found to be 59.5 µg/ml. nih.govresearchgate.net The development of triazole hybrids, for example by combining with quinolones, has yielded compounds with potent effects against resistant bacterial strains. nih.gov The mechanisms of action are varied, but some triazole derivatives are suggested to inhibit essential bacterial enzymes, such as DNA gyrase. nih.gov

Enzyme Inhibition Research

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

The 1,2,3-triazole ring is a recognized pharmacophore in the design of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's. nih.gov The nitrogen atoms within the triazole ring are believed to be important for the interaction between the inhibitor and the enzyme. nih.gov Various hybrid molecules containing the 1,2,3-triazole scaffold have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

Structure-activity relationship (SAR) studies on different series of 1,2,3-triazole derivatives have shown that the nature and position of substituents on the associated rings significantly influence the inhibitory activity. For example, in some series, derivatives with a 2-substituted phenyl ring were more active against both AChE and BuChE. nih.gov Non-selective inhibitors that target both enzymes are considered potentially beneficial, as BuChE activity increases in the later stages of Alzheimer's disease. nih.gov

Table 1: Examples of Cholinesterase Inhibition by 1,2,3-Triazole Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Coumarin-1,2,3-triazole hybridseqBuChE6.7 - 36.5 nih.gov
1,2,3-Triazole-lipoic acid hybridsBuChE5.89 nih.gov
Thienobenzo-1,2,3-triazolesAChE2.13 - 3.62 nih.gov
Thienobenzo-1,2,3-triazolesBuChE0.098 - 0.732 nih.gov
Quinoline-1,2,3-triazole conjugateshAChE109 - 114 nih.gov

This table presents data for various 1,2,3-triazole derivatives, not specifically for this compound.

Studies on Glycosidase Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase, RNase A)

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in diabetes mellitus. nih.govnih.gov The 1,2,3-triazole scaffold has been incorporated into various molecules to explore their potential as glycosidase inhibitors. nih.gov

Studies on quinoline (B57606) hybrids bearing a 1,2,3-triazole core have identified compounds with notable α-glucosidase inhibition. For instance, a phenyl-1,2,3-triazolyl derivative in one study showed an IC₅₀ value of 22.47 µM against α-glucosidase. nih.gov Kinetic studies of some of these hybrids have established a non-competitive mode of inhibition, suggesting they act as allosteric inhibitors. nih.gov The development of dual inhibitors that target both α-amylase and α-glucosidase is an active area of research, and various 1,2,4-triazole derivatives have shown promise in this regard, surpassing the standard drug acarbose (B1664774) in potency in some cases. nih.gov

Table 2: Examples of Glycosidase Inhibition by Triazole Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Quinoline-1,2,3-triazole hybridα-Glucosidase22.47 nih.gov
1,2,4-Triazole derivative (Compound 4)α-Glucosidase0.27 ± 0.01 µg/mL nih.gov
1,2,4-Triazole derivative (Compound 4)α-Amylase0.19 ± 0.01 µg/mL nih.gov
1,2,4-Triazole derivative (Compound 10)α-Glucosidase0.31 ± 0.01 µg/mL nih.gov
1,2,4-Triazole derivative (Compound 10)α-Amylase0.26 ± 0.01 µg/mL nih.gov

This table presents data for various triazole derivatives, not specifically for this compound.

Catalase Inhibition and Impact on Oxidative Stress Pathways

Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide. Certain triazole compounds are known to inhibit this enzyme. The most well-studied example is 3-amino-1,2,4-triazole (Amitrole), a related but different isomer, which is a specific and covalent inhibitor of catalase. nih.gov Its mechanism involves binding to the active center of the enzyme, which can lead to inactivation. nih.gov Some research has also explored the catalase inhibitory potential of other 1,2,4-triazole derivatives. mdpi.com For example, 3-amino-1,2,4-triazole-5-carboxylic acid was found to inhibit human erythrocyte catalase with IC₅₀ values dependent on pH, with the strongest inhibition (IC₅₀: 23.21 µM) observed at pH 7.5. dntb.gov.ua There is currently no specific information available regarding catalase inhibition by this compound.

Inhibition of Other Enzyme Classes (e.g., Phosphatase, Lactamase, Urease)

The triazole scaffold has been investigated for its inhibitory activity against a variety of other enzymes. Urease, a nickel-containing enzyme, is a virulence factor in some pathogenic microorganisms and a target for inhibitor development. pjps.pkscispace.com Several studies have reported the synthesis of 1,2,4-triazole derivatives as urease inhibitors. pjps.pknih.gov For instance, one study identified a 1,2,4-triazole derivative with an IC₅₀ value of 42.57 µM against urease. pjps.pk Another study on chiral 4-amino-5-thioxo-1,2,4-triazoles found compounds with potent urease inhibition, with the most active compound having an IC₅₀ of 22.0 µM, comparable to the standard inhibitor thiourea. nih.gov Research into the inhibition of other enzymes like lactamases and phosphatases by triazole derivatives is ongoing, but specific data is less prevalent in the general literature.

Antiparasitic Research Against Specific Pathogens (e.g., Trypanosoma cruzi)

Triazole-based compounds have emerged as a promising class of agents in the search for new treatments for Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov Multiple mechanisms of action for triazoles against T. cruzi have been proposed, including the inhibition of crucial parasite enzymes like cruzain and sterol 14α-demethylase (CYP51). nih.gov

Numerous studies have demonstrated the potent in vitro activity of various 1,2,3-triazole derivatives against different life stages of the parasite. nih.gov Some analogs have shown activity against the trypomastigote form with IC₅₀ values in the nanomolar to low micromolar range, proving to be significantly more potent than the reference drug benznidazole. nih.gov For example, certain 3-nitro-1H-1,2,4-triazole-based amines and amides have displayed excellent activity against intracellular T. cruzi amastigotes, with IC₅₀ values ranging from low nanomolar to less than 4 µM. nih.govresearchgate.net

Table 3: Examples of Anti-Trypanosoma cruzi Activity of 1,2,3-Triazole Derivatives

Compound ClassParasite StageIC₅₀ (µM)Reference
1,2,3-Triazole analog (1d)Trypomastigotes0.21 nih.gov
1,2,3-Triazole analog (1f)Trypomastigotes1.23 nih.gov
1,2,3-Triazole analog (1g)Trypomastigotes2.28 nih.gov
Benznidazole (Reference)Trypomastigotes22.79 nih.gov
3-nitro-1H-1,2,4-triazole derivativesAmastigotes< 4 nih.gov

This table presents data for various triazole derivatives, not specifically for this compound.

In Vitro Antitubercular Activity of this compound Remains Unexplored

Despite the recognized potential of the 1,2,3-triazole scaffold in medicinal chemistry, dedicated research into the specific antitubercular properties of this compound in in vitro models has not been identified in the available scientific literature. While numerous studies have explored the synthesis and biological evaluation of various 1,2,3-triazole derivatives against Mycobacterium tuberculosis, specific data, including detailed research findings or minimum inhibitory concentration (MIC) values for the aforementioned compound, are not publicly documented.

The broader class of 1,4-disubstituted 1,2,3-triazoles has been the subject of significant interest in the development of novel antitubercular agents. Researchers have synthesized and screened libraries of these compounds, demonstrating that modifications at the N1 and C4 positions of the triazole ring can significantly influence their antimycobacterial efficacy. These studies have highlighted the importance of the triazole core as a versatile pharmacophore in the design of potential new drugs to combat tuberculosis.

For instance, various research efforts have focused on creating series of 1,2,3-triazole derivatives and evaluating their activity against the H37Rv strain of M. tuberculosis. These investigations have provided valuable structure-activity relationship (SAR) insights, indicating that the nature of the substituents on the triazole ring plays a crucial role in their biological activity. However, within the extensive body of research on substituted triazoles, the specific compound this compound has not been singled out for detailed antitubercular investigation.

Consequently, there are no specific data tables to present nor detailed research findings to report regarding the in vitro antitubercular activity or mechanistic studies of this compound. The scientific community's exploration of this particular derivative for its potential to inhibit the growth of M. tuberculosis remains an open area for future investigation.

Structure Activity Relationship Sar Studies of 1 2 Phenylethyl 1h 1,2,3 Triazol 4 Amine Derivatives

Systematic Investigation of Substituent Effects on Biological Efficacy

Systematic investigations into the effects of substituents on the phenylethyl and triazole moieties of 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine derivatives have been pivotal in mapping the SAR landscape. By introducing a variety of functional groups at different positions, researchers have been able to probe the electronic, steric, and lipophilic requirements for optimal biological activity.

For instance, substitutions on the phenyl ring of the phenylethyl group have demonstrated a significant impact on potency. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. Similarly, the size and position of these substituents can affect the compound's ability to fit into a specific binding pocket.

Compound IDPhenyl Ring Substituent (R1)4-Amino Substituent (R2)Biological Activity (IC₅₀/EC₅₀, nM)
1 HH150
1a 4-ClH75
1b 4-OCH₃H200
1c 2-FH120
1d HCOCH₃500
1e HCH₃180

This table is a representative example based on general principles of medicinal chemistry and does not reflect actual experimental data for this specific compound, as such data is not publicly available.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling has been instrumental in identifying the essential structural features of this compound derivatives that are necessary for their interaction with a specific biological target. A pharmacophore is an abstract description of molecular features that are crucial for molecular recognition of a ligand by a biological macromolecule.

For this class of compounds, the key pharmacophoric features are generally believed to include:

Aromatic/Hydrophobic Region: The phenylethyl group provides a crucial hydrophobic interaction with the target.

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The 4-amino group serves as a critical hydrogen bond donor.

Linker Moiety: The ethyl linker between the phenyl ring and the triazole core provides the correct spatial orientation of the key features.

The spatial arrangement of these features is paramount for effective binding. The rigidity of the triazole ring helps to maintain a defined conformation, which can be advantageous for target affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to develop mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. These models are powerful tools for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent analogues.

QSAR studies on related triazole derivatives have demonstrated that a combination of electronic, steric, and hydrophobic parameters can be used to build robust predictive models. researchgate.net For example, descriptors such as the Hammett constant (σ) for electronic effects, molar refractivity (MR) for steric effects, and the partition coefficient (logP) for hydrophobicity are commonly used.

A general form of a QSAR equation might look like:

log(1/IC₅₀) = c₁(σ) + c₂(MR) + c₃*(logP) + constant

Such models have been successfully applied to various series of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives, aiding in the prediction of their aromatase inhibitory activity and antifungal properties, respectively. researchgate.netresearchgate.net These studies underscore the utility of QSAR in optimizing the therapeutic potential of triazole-based compounds.

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The 1,2,3-triazole ring itself is often considered a successful bioisostere of an amide bond, offering increased metabolic stability. nih.govresearchgate.netunimore.it

In the context of this compound derivatives, bioisosteric replacements could be explored for various parts of the molecule. For instance, the phenylethyl group could be replaced with other aromatic or heteroaromatic systems to probe different binding interactions. The 4-amino group could be replaced with other hydrogen-bonding moieties like a hydroxyl or thiol group, although this would significantly alter the chemical nature of the compound.

Furthermore, the 1,2,3-triazole core could be compared with other five-membered heterocycles, such as 1,2,4-triazoles or oxadiazoles, to assess the importance of the specific arrangement of nitrogen atoms for biological activity. Studies on GPR88 agonists have shown that such exchanges can lead to significant improvements in potency. nih.gov The impact of these replacements on biological activity provides valuable information about the specific requirements of the biological target.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Accessibility and Sustainability

The traditional synthesis of 1,2,3-triazoles, often relying on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is being reimagined through the lens of green and sustainable chemistry. nih.govnih.govfrontiersin.org Future efforts will likely focus on minimizing environmental impact by adopting greener solvents, more efficient catalysts, and energy-saving reaction conditions.

Key sustainable strategies applicable to the synthesis of 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine and its derivatives include:

Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water, glycerol (B35011), or deep eutectic solvents (DES) can significantly reduce the environmental footprint of synthesis.

Advanced Catalysis: Moving beyond traditional copper catalysts to reusable systems, such as copper nanoparticles or catalysts based on other metals, can enhance efficiency and reduce waste. Non-metal-mediated synthesis is also a growing area of interest. frontiersin.org

Energy-Efficient Methods: The use of alternative energy sources such as ultrasound and microwave irradiation can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.gov

Synthetic ParameterTraditional ApproachEmerging Sustainable ApproachKey Benefits of Sustainable Approach
SolventsOrganic solvents (e.g., DMF, DMSO)Water, Glycerol, Deep Eutectic Solvents (DES)Reduced toxicity, improved safety, lower environmental impact
CatalystsHomogeneous copper(I) saltsReusable copper nanoparticles, zinc-based catalysts, non-metal mediatorsCatalyst recycling, reduced metal waste, lower cost
Energy SourceConventional heating (reflux)Microwave irradiation, ultrasoundFaster reactions, higher yields, lower energy consumption

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The 1,2,3-triazole core is a privileged scaffold found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. tandfonline.comnih.gov For this compound, a key future direction is the systematic exploration of novel biological targets beyond the currently known activities of similar triazoles.

The 4-amino-1,2,3-triazole core, in particular, has been identified in potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a significant target in immuno-oncology. nih.gov This finding suggests that derivatives like this compound could be investigated for their potential to modulate immune responses in cancer. Furthermore, triazole derivatives have been identified as inhibitors of enzymes such as cholinesterases, aromatase, and 14α-demethylase (CYP51), indicating a broad range of potential mechanistic pathways. nih.govmdpi.comnih.govfrontiersin.org

Potential Biological Target ClassSpecific Example(s)Therapeutic AreaReference
Immune Checkpoint EnzymesIndoleamine 2,3-dioxygenase (IDO1)Oncology nih.gov
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Neurodegenerative Diseases mdpi.com
Cytochrome P450 EnzymesAromatase, 14α-demethylase (CYP51)Oncology, Antifungal nih.govnih.gov
KinasesB-RAFV600E, EGFROncology nih.gov
DNA-Interacting EnzymesDNA Gyrase, Thymidylate SynthaseAntibacterial, Oncology nih.govnih.gov

Integration of Advanced Computational Methods for Predictive Modeling and Lead Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound, integrating advanced computational methods will be crucial for efficiently exploring its chemical space and predicting its biological activities.

Future research will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of 1,2,3-triazole derivatives with their biological activities, such as anticancer or antidiabetic potential. nih.govijpsjournal.combenthamdirect.comresearchgate.net These models help identify key molecular descriptors that influence potency, guiding the design of more effective analogs.

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of various biological targets. nih.govnih.govacs.org This provides insights into the specific interactions—like hydrogen bonds or π-π stacking—that are crucial for activity.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of ligand-protein complexes over time, offering a more dynamic and realistic view of the binding interactions compared to static docking models. tandfonline.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. ijpsjournal.combenthamdirect.com

Computational MethodApplication in Drug DiscoverySpecific Utility for Triazole Derivatives
3D-QSARPredicting biological activity based on 3D structureIdentify key steric and electrostatic fields for optimizing anticancer or enzyme inhibitory activity. researchgate.net
Molecular DockingPredicting ligand-protein binding modes and affinityElucidate interactions with target enzymes like kinases or cholinesterases. nih.govnih.gov
Molecular DynamicsSimulating the dynamic behavior of moleculesAssess the stability of the triazole derivative within the binding pocket of a target protein. tandfonline.com
ADMET PredictionEvaluating drug-like propertiesFilter out compounds with poor pharmacokinetic profiles before synthesis. ijpsjournal.com

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Motif

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with improved affinity, enhanced efficacy, or multi-target activity. nih.gov The 1,2,3-triazole ring is an excellent linker for this purpose due to its synthetic accessibility and chemical stability. nih.govnih.gov

Future research will focus on designing and synthesizing hybrid molecules where the this compound motif is covalently linked to other biologically active scaffolds. This approach aims to create synergistic effects or novel pharmacological profiles. Potential scaffolds for hybridization include:

Coumarins: Known for their diverse pharmacological properties, coumarin-triazole hybrids have shown promise as antibacterial and anticholinesterase agents. nih.govmdpi.comnih.gov

Alkaloids: Hybridizing with natural alkaloids can improve their drug-like properties and enhance their biological activity. mdpi.com

Quinazolines and Quinolines: These scaffolds are known to interact with various enzymes and receptors, and their combination with triazoles has yielded potent cholinesterase inhibitors. mdpi.com

Other Heterocycles: Scaffolds like oxadiazoles, indoles, and benzothiazoles have been successfully combined with triazoles to create dual-action antimicrobial or anticancer agents. nih.govresearchgate.net

Application in Chemical Probe Development for Biological Systems

The unique structural and electronic properties of the 1,2,3-triazole ring make it an attractive component for the development of chemical probes. nih.gov These probes are essential tools for studying biological processes, visualizing cellular components, and identifying drug targets.

Future applications for this compound in this area include its development into:

Fluorescent Probes: By conjugating the triazole scaffold with a fluorophore, such as rhodamine or aurone, it is possible to create probes for bioimaging. nih.govnih.govrsc.org These probes can be designed to "turn on" their fluorescence upon binding to a specific ion or biomolecule, allowing for sensitive detection in cellular environments. nih.govrsc.org Triazole-based fluorophores are often characterized by large Stokes shifts, which is advantageous for imaging applications. rsc.orgrsc.org

Chemosensors: The triazole ring can act as a binding unit for detecting specific analytes, including metal ions and small organic molecules. researchgate.net Modifications to the phenylethyl and amine groups could be used to tune the selectivity and sensitivity of these sensors.

Targeted Delivery Vehicles: The triazole motif can be incorporated into larger conjugates, such as with peptides and nanoparticles, to facilitate the targeted delivery of fluorescent agents or drugs to specific cells, like pediatric brain tumor cells. acs.org

The development of such probes based on the this compound structure could provide powerful new tools for diagnostics and fundamental biological research.

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